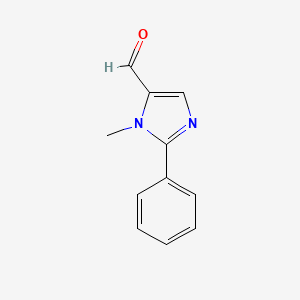

1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-2-phenylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-13-10(8-14)7-12-11(13)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBHIZCUPAVJLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1C2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441364 | |

| Record name | 1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94938-03-1 | |

| Record name | 1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. Its structural motif is found in numerous pharmacologically active compounds, making its efficient and scalable synthesis a topic of significant interest. This guide provides an in-depth analysis of the primary synthetic strategies for this target molecule, focusing on the underlying chemical principles, detailed experimental protocols, and a critical evaluation of each method. We will explore two principal pathways: the construction of the imidazole core followed by formylation, and the direct synthesis of the functionalized imidazole ring. Particular emphasis is placed on the widely employed Vilsmeier-Haack formylation and metalation-based approaches, offering field-proven insights to guide researchers in their synthetic endeavors.

Introduction and Strategic Overview

The imidazole ring is a privileged scaffold in drug discovery, present in compounds exhibiting a wide range of biological activities.[1][2][3] The title compound, this compound, serves as a versatile intermediate, with the aldehyde functional group enabling a plethora of subsequent chemical transformations such as reductive amination, oxidation, and olefination.

The synthetic approaches to this molecule can be broadly categorized into two retrosynthetic strategies:

-

Strategy A: Functional Group Interconversion. This approach begins with a pre-formed 1-methyl-2-phenyl-1H-imidazole scaffold, which is then functionalized at the C5 position. This is the most common and often most efficient route.

-

Strategy B: Ring Synthesis. This strategy involves constructing the imidazole ring from acyclic precursors in a manner that directly installs the required substituents, including the C5-carbaldehyde or a precursor group.

This guide will primarily focus on Strategy A, as it offers greater flexibility and is more widely documented.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to 1-methyl-2-phenyl-1H-imidazole as the key precursor. The formyl group (CHO) can be introduced via an electrophilic formylating agent.

Caption: Retrosynthetic approach for the target aldehyde.

Synthetic Methodology I: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6][7] The imidazole ring, particularly when N-alkylated, is sufficiently electron-rich to undergo this transformation.

Mechanism and Rationale

The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with an activating agent, most commonly phosphorus oxychloride (POCl₃), to form the electrophilic chloroiminium ion, ([(\text{CH}_3)_2\text{N=CHCl}]^+), known as the Vilsmeier reagent.[5][8] This reagent is a mild electrophile, making it selective for highly activated systems.[8]

-

Electrophilic Aromatic Substitution: The electron-rich C5 position of the 1-methyl-2-phenyl-1H-imidazole ring attacks the Vilsmeier reagent. Subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting iminium salt intermediate during aqueous workup furnishes the final aldehyde.[5][7]

The choice of POCl₃ as the activating agent is due to its effectiveness and relatively low cost. DMF serves as both a reagent and often as the solvent.[4][5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. wjpsonline.com [wjpsonline.com]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde (CAS: 94938-03-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde is a heterocyclic compound featuring a core imidazole ring substituted with methyl, phenyl, and carbaldehyde groups. The imidazole scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including natural products and synthetic drugs. The presence of the phenyl and aldehyde functionalities provides versatile handles for further chemical modifications, making this compound a valuable building block in the synthesis of more complex molecular architectures for drug discovery and materials science.

The strategic placement of the substituents on the imidazole ring influences its electronic properties and potential biological interactions. The aldehyde group, in particular, is a reactive moiety that can participate in a wide range of chemical transformations, allowing for the construction of diverse compound libraries for screening and lead optimization. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on providing practical insights for researchers in the field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 94938-03-1 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O | [1] |

| Molecular Weight | 186.22 g/mol | [1] |

| Melting Point | 94-96 °C | [1] |

| Appearance | Solid | [1] |

| Hazard | Irritant | [1] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process: first, the synthesis of the precursor 1-methyl-2-phenyl-1H-imidazole, followed by its formylation via the Vilsmeier-Haack reaction.

Part 1: Synthesis of the Precursor, 1-methyl-2-phenyl-1H-imidazole

The synthesis of the N-methylated imidazole precursor can be accomplished through various established methods for imidazole synthesis, followed by N-methylation. A common approach involves the condensation of an α-dicarbonyl compound, an aldehyde, an amine, and a source of ammonia, followed by methylation.

Experimental Protocol: Synthesis of 1-methyl-2-phenyl-1H-imidazole

This protocol is a representative procedure based on common methods for imidazole synthesis and N-alkylation.

Materials:

-

Benzil

-

Formaldehyde (37% aqueous solution)

-

Methylamine (40% in water)

-

Ammonium acetate

-

Glacial acetic acid

-

Sodium hydroxide

-

Dimethyl sulfate (DMS) or Methyl iodide (MeI)

-

Dichloromethane (DCM)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Synthesis of 2-phenyl-1H-imidazole: In a round-bottom flask, dissolve benzil (1 equivalent) and ammonium acetate (10 equivalents) in glacial acetic acid. To this solution, add formaldehyde (1.1 equivalents) and methylamine (1.1 equivalents).

-

Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Neutralize the solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9.

-

The product, 2-phenyl-1H-imidazole, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

N-methylation to 1-methyl-2-phenyl-1H-imidazole: Suspend the dried 2-phenyl-1H-imidazole (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

-

Add a base, such as powdered sodium hydroxide or potassium carbonate (1.5 equivalents).

-

Cool the mixture in an ice bath and add dimethyl sulfate (DMS) or methyl iodide (MeI) (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 1-methyl-2-phenyl-1H-imidazole.

Part 2: Vilsmeier-Haack Formylation of 1-methyl-2-phenyl-1H-imidazole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] The reaction utilizes a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[2] The electron-rich imidazole ring of the precursor acts as a nucleophile, attacking the electrophilic Vilsmeier reagent to form an iminium salt intermediate, which is then hydrolyzed to the corresponding aldehyde.[4]

Experimental Protocol: Vilsmeier-Haack Formylation

This detailed protocol is a plausible procedure based on established methods for the Vilsmeier-Haack formylation of electron-rich heterocycles.

Materials:

-

1-methyl-2-phenyl-1H-imidazole (precursor)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Sodium acetate

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents) and anhydrous 1,2-dichloroethane (DCE).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 1-methyl-2-phenyl-1H-imidazole (1 equivalent) in anhydrous DCE and add it to the dropping funnel.

-

Add the solution of the precursor to the Vilsmeier reagent dropwise at 0 °C.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Once the reaction is complete, cool the mixture to 0 °C.

-

Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate. This step is exothermic and may release HCl gas.

-

Stir the mixture vigorously for 1 hour at room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Structural Elucidation and Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. Below are the predicted spectral data based on the analysis of structurally similar compounds.

Predicted ¹H and ¹³C NMR Spectral Data

The Nuclear Magnetic Resonance (NMR) spectra are crucial for confirming the connectivity of the atoms in the molecule.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| ~9.8 (s, 1H) | Aldehyde proton (-CHO) |

| ~7.8 (s, 1H) | Imidazole C4-H |

| ~7.4-7.6 (m, 5H) | Phenyl protons |

| ~3.8 (s, 3H) | Methyl protons (N-CH₃) |

Note: Predicted chemical shifts are in ppm relative to TMS in CDCl₃.

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch (methyl) |

| ~2850-2750 | Aldehyde C-H stretch (Fermi doublet) |

| ~1680-1660 | Aldehyde C=O stretch |

| ~1600, 1480 | Aromatic C=C stretch |

| ~1550-1450 | Imidazole ring stretching |

| ~760, 700 | Phenyl C-H out-of-plane bending |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Assignment |

| 186 | [M]⁺ (Molecular ion) |

| 185 | [M-H]⁺ |

| 157 | [M-CHO]⁺ |

| 104 | [C₆H₅CNCH₃]⁺ |

| 77 | [C₆H₅]⁺ |

Potential Applications in Drug Discovery and Research

While specific biological activity for this compound has not been extensively reported in publicly available literature, the broader class of phenyl-imidazole derivatives has demonstrated a wide range of pharmacological activities. This suggests that the title compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents.

The aldehyde functionality can be readily converted into a variety of other functional groups, including amines (via reductive amination), alkenes (via Wittig-type reactions), and carboxylic acids (via oxidation). These transformations open up avenues for the synthesis of diverse libraries of compounds that can be screened for various biological activities. For instance, many kinase inhibitors, a significant class of anticancer drugs, feature substituted imidazole cores. Additionally, imidazole-containing compounds are well-known for their antifungal properties.

Safety and Handling

This compound is classified as an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

References

-

Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119–122. [Link]

-

Pandey, A.; Singh, P.; Singh, P. A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research2020 , 9 (10), 254-269. [Link]

-

Orhan, E.; Kose, M.; Alkan, D.; Öztürk, L. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry2019 , 6 (3), 373-382. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Chornous, V. A.; Bratenko, M. K.; Vovk, M. V. Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. Russian Journal of Organic Chemistry2009 , 45 (8), 1206–1209. [Link]

-

PubChem. 1-methyl-1H-imidazole-5-carbaldehyde. [Link]

-

YouTube. Vilsmeier-Haack Reaction. [Link] (Note: A generic YouTube link is provided as the original may not be stable. Searching for "Vilsmeier-Haack Reaction Mechanism" will yield numerous educational videos.)

Sources

An In-Depth Technical Guide to 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde: Properties, Synthesis, and Applications

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of the heterocyclic compound 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde. As a Senior Application Scientist, this document is structured to deliver not just data, but also to provide insights into the causality behind experimental choices and to ensure scientific integrity through self-validating protocols and authoritative references.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active molecules, both natural and synthetic. Its unique electronic properties, including its aromaticity and the presence of two nitrogen atoms with differing basicities, allow for a diverse range of intermolecular interactions. This makes imidazole-containing compounds excellent candidates for binding to biological targets such as enzymes and receptors. The incorporation of various substituents onto the imidazole core allows for the fine-tuning of a molecule's steric and electronic properties, enabling the rational design of potent and selective therapeutic agents. The aldehyde functionality, in particular, serves as a versatile synthetic handle for further molecular elaboration, making imidazole aldehydes key building blocks in the synthesis of complex pharmaceutical compounds.

Physicochemical Properties

A critical aspect of drug development is the thorough characterization of the lead compound's physicochemical properties, as these influence its absorption, distribution, metabolism, and excretion (ADME) profile. This section details the known and predicted properties of this compound.

It is important to note the existence of a regioisomer, 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde (CAS No. 94938-02-0), which may be formed as a byproduct during synthesis. Careful analytical characterization is therefore essential to distinguish between these two isomers.

Table 1: Physicochemical Properties of this compound and its Regioisomer

| Property | This compound | 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde |

| CAS Number | 94938-03-1[1][2][3] | 94938-02-0[4][5][6][7] |

| Molecular Formula | C₁₁H₁₀N₂O[2] | C₁₁H₁₀N₂O[6] |

| Molecular Weight | 186.21 g/mol [2] | 186.21 g/mol [7] |

| Appearance | Predicted: White to off-white solid | White to off-white solid[4] |

| Melting Point | Not explicitly reported. Expected to be a solid at room temperature. | 103-105 °C[4] |

| Boiling Point | Not reported. | Not available. |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. | Soluble in organic solvents. |

| Density | Not reported. | Not available. |

Chemical Reactivity and Synthetic Pathways

The chemical reactivity of this compound is dominated by the aldehyde group and the substituted imidazole ring.

Reactivity of the Aldehyde Group

The aldehyde functionality is a versatile handle for a variety of chemical transformations, including:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-methyl-2-phenyl-1H-imidazole-5-carboxylic acid, using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This carboxylic acid derivative can then be used for amide bond formation.

-

Reduction: The aldehyde can be reduced to the corresponding alcohol, (1-methyl-2-phenyl-1H-imidazol-5-yl)methanol, using mild reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield the corresponding amine. This is a powerful method for introducing diverse side chains.

-

Wittig Reaction: Reaction with a phosphorus ylide allows for the formation of a carbon-carbon double bond, extending the carbon skeleton.

-

Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles, such as hydrazines to form hydrazones, or active methylene compounds in Knoevenagel condensations.

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from the commercially available 2-phenyl-1H-imidazole.

Diagram 1: Proposed Synthesis of this compound

Caption: Key stages of the Vilsmeier-Haack formylation.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of synthesized compounds. The following are the expected spectral characteristics for this compound.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | - Aldehyde proton (CHO): A singlet in the downfield region, typically around δ 9.5-10.0 ppm. - Imidazole ring proton (H4): A singlet in the aromatic region, likely between δ 7.5-8.0 ppm. - Phenyl protons: Multiplets in the aromatic region, typically between δ 7.2-7.8 ppm. - N-methyl protons (CH₃): A singlet in the upfield region, around δ 3.5-4.0 ppm. |

| ¹³C NMR | - Aldehyde carbon (CHO): A signal in the highly deshielded region, around δ 180-190 ppm. - Imidazole ring carbons: Signals in the aromatic region, with C2 and C5 being the most deshielded. - Phenyl carbons: Signals in the aromatic region. - N-methyl carbon (CH₃): A signal in the upfield region, around δ 30-35 ppm. |

| FT-IR | - C=O stretch (aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹. - C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. - C=N and C=C stretches (imidazole and phenyl): Absorption bands in the 1450-1600 cm⁻¹ region. - C-H stretches (aromatic and methyl): Absorption bands around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 186.21). - Fragmentation: Expect fragmentation patterns involving the loss of the aldehyde group (M-29) and other characteristic fragments of the imidazole and phenyl rings. |

Applications in Drug Development

The this compound scaffold is a valuable starting point for the synthesis of a wide range of potential therapeutic agents. The imidazole core is a known pharmacophore in many approved drugs.

Diagram 3: Potential Drug Development Pathways

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. 94938-03-1|this compound|BLD Pharm [bldpharm.com]

- 3. 94938-03-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 1-METHYL-2-PHENYL-1H-IMIDAZOLE-4-CARBALDEHYDE | 94938-02-0 [chemicalbook.com]

- 6. 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde | C11H10N2O | CID 10750045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 94938-02-0|1-Methyl-2-phenyl-1H-imidazole-4-carbaldehyde|BLD Pharm [bldpharm.com]

1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde spectral data (NMR, IR, mass spec)

An In-Depth Guide to the Spectral Characterization of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted imidazole, it serves as a versatile synthetic building block for the development of novel pharmaceutical agents and functional materials. The precise arrangement of its phenyl, methyl, and aldehyde substituents on the imidazole core dictates its chemical reactivity and biological activity. Therefore, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive analysis of the spectral data for this compound, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of each spectrum, explaining the causal relationships between the molecular structure and the observed spectral features, thereby providing a self-validating system for its characterization.

Molecular Structure and Isomerism

The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. The target compound, with the chemical formula C₁₁H₁₀N₂O, possesses an imidazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms. The key substituents are a methyl group on the N1 nitrogen, a phenyl group on the C2 carbon, and a carbaldehyde (formyl) group on the C5 carbon. The specific placement of these groups is critical, and the numbering convention for the imidazole ring is essential for accurate spectral assignment.

It is important to note that tautomerism can be a factor in unsubstituted or N-H containing imidazoles, which can complicate NMR analysis.[1] However, the methylation at the N1 position in the target molecule quenches this tautomerism, simplifying the expected spectra and leading to sharper, more defined signals.

Caption: Chemical structure of this compound.

¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals for the aldehyde, aromatic (phenyl and imidazole), and methyl protons.

Experimental Protocol: A standard ¹H NMR spectrum is acquired by dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[2] The spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer.

Predicted ¹H NMR Data:

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| Aldehyde-H | 9.7 - 10.0 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen. |

| Imidazole-H4 | 7.8 - 8.2 | Singlet (s) | 1H | This is the sole proton on the imidazole ring. Its chemical shift is influenced by the ring's aromaticity and the adjacent electron-withdrawing aldehyde group. |

| Phenyl-H (ortho) | 7.6 - 7.8 | Multiplet (m) | 2H | Protons closest to the imidazole ring are typically deshielded compared to other phenyl protons. |

| Phenyl-H (meta, para) | 7.3 - 7.5 | Multiplet (m) | 3H | These protons are in a typical aromatic region, often overlapping into a complex multiplet. |

| N-Methyl-H | 3.8 - 4.1 | Singlet (s) | 3H | The methyl protons are attached to a nitrogen atom within an aromatic system, shifting them downfield relative to aliphatic N-methyl groups. |

Interpretation: The most diagnostic signal is the singlet in the far downfield region (δ 9.7-10.0 ppm), which is characteristic of an aldehyde proton.[3] The presence of a single, sharp singlet for the N-methyl group confirms the N1-substitution and the absence of tautomerism. The single proton on the imidazole ring appears as a singlet, as it has no adjacent protons to couple with. The aromatic region will show signals integrating to five protons, corresponding to the phenyl group, likely appearing as complex multiplets.

¹³C NMR Spectroscopy Analysis

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Experimental Protocol: The ¹³C NMR spectrum is typically acquired from the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence is used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Data:

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| Aldehyde (C=O) | 185 - 195 | The carbonyl carbon is highly deshielded and appears at a very low field, a characteristic feature of aldehydes and ketones.[4] |

| Imidazole C2 | 148 - 152 | This carbon is bonded to two nitrogen atoms and the phenyl group, resulting in a significant downfield shift. |

| Imidazole C4 | 140 - 145 | The chemical shift of this carbon is influenced by the aromatic ring current and the adjacent aldehyde substituent. |

| Imidazole C5 | 130 - 135 | This carbon is directly attached to the electron-withdrawing aldehyde group. |

| Phenyl C (ipso) | 129 - 132 | The carbon of the phenyl ring directly attached to the imidazole ring. |

| Phenyl C (ortho, meta, para) | 125 - 130 | These carbons appear in the typical aromatic region. Multiple signals are expected due to their different electronic environments. |

| N-Methyl (CH₃) | 33 - 36 | The chemical shift is characteristic of a methyl group attached to a nitrogen atom in a heterocyclic aromatic system. |

Interpretation: The key signal in the ¹³C NMR spectrum is the resonance above 185 ppm, which provides definitive evidence for the carbonyl carbon of the aldehyde group.[3] The signals for the three distinct imidazole carbons and the four unique phenyl carbons (ipso, ortho, meta, para) confirm the core structure. The N-methyl carbon signal around 33-36 ppm further corroborates the structure.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: For a solid sample, the IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet. The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl & Imidazole) | Indicates the presence of C-H bonds on aromatic rings. |

| 2850 & 2750 | C-H Stretch | Aldehyde | A pair of weak to medium bands, with the lower frequency band being particularly diagnostic for aldehydes.[3][5] |

| 1705 - 1685 | C=O Stretch | Conjugated Aldehyde | This strong absorption is a hallmark of a carbonyl group. Its position below 1715 cm⁻¹ indicates conjugation with the aromatic imidazole ring.[4][5] |

| 1600 - 1450 | C=C & C=N Stretch | Aromatic (Phenyl & Imidazole) | Multiple bands in this region are characteristic of aromatic ring systems. |

| 1300 - 1000 | C-N Stretch | Imidazole Ring | Confirms the presence of the imidazole core structure.[6] |

Interpretation: The most crucial peaks for confirming the structure are the strong C=O stretch of the conjugated aldehyde (around 1690 cm⁻¹) and the characteristic pair of C-H stretching bands for the aldehyde proton (~2850 and ~2750 cm⁻¹).[3] The presence of these absorptions, combined with the aromatic C-H and C=C/C=N stretching frequencies, provides compelling evidence for the assigned structure.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and structural features.

Experimental Protocol: A mass spectrum can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation.

Predicted Mass Spectrometry Data (EI): The molecular formula C₁₁H₁₀N₂O gives a molecular weight of 186.21 g/mol .

| m/z (mass-to-charge) | Proposed Fragment | Significance |

| 186 | [M]⁺ | Molecular ion peak, confirming the molecular weight. |

| 185 | [M-H]⁺ | Loss of the weakly bound aldehyde hydrogen radical. |

| 158 | [M-CO]⁺ | Loss of a neutral carbon monoxide molecule from the aldehyde group, a common fragmentation pathway for aldehydes. |

| 157 | [M-CHO]⁺ | Loss of the entire formyl radical. |

| 82 | [C₄H₆N₂]⁺ | Corresponds to the 1-methylimidazole cation after cleavage of the phenyl and aldehyde groups. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a very common fragment for phenyl-substituted compounds. |

Interpretation and Fragmentation Pathway: The observation of the molecular ion peak at m/z = 186 is the primary confirmation of the compound's molecular formula. The fragmentation pattern provides further structural proof. A key fragmentation is the loss of a hydrogen radical to give a stable acylium ion at m/z 185, followed by the loss of a neutral CO molecule to yield a fragment at m/z 157.[7] The presence of a peak at m/z 77 (phenyl cation) confirms the phenyl substituent. The fragmentation of the imidazole ring itself can be complex but is a known process.[8]

Caption: Proposed mass spectrometry fragmentation pathway for the title compound.

Integrated Spectral Analysis Workflow

Caption: Workflow for integrated spectral data analysis.

This integrated approach provides a self-validating system. For instance:

-

The Aldehyde Group: Confirmed by the ¹H NMR signal (~9.8 ppm), the ¹³C NMR signal (~190 ppm), the strong IR C=O stretch (~1690 cm⁻¹), the aldehyde C-H stretches in the IR, and the loss of CHO in the mass spectrum.

-

The N-Methyl Group: Confirmed by the ¹H NMR singlet (~4.0 ppm, 3H integration) and the ¹³C NMR signal (~34 ppm).

-

The Phenyl Group: Confirmed by the aromatic signals in both ¹H and ¹³C NMR and the m/z 77 fragment in the mass spectrum.

-

Molecular Formula: The integration in the ¹H NMR adds up to 10 protons. This, combined with the carbon count from ¹³C NMR and the molecular weight from MS, confirms the C₁₁H₁₀N₂O formula.

By following this workflow, researchers and drug development professionals can confidently verify the identity and purity of this compound, ensuring the integrity of their subsequent research and development efforts.

References

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link][4]

-

Niu, M., et al. (2006). Amino-catalyzed Fragmentation Characteristics of Polyamides Containing N-methylpyrrole and N-methylimidazole by Electrospray Negative Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry. [Link][9]

-

Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link][5]

-

McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link][3]

-

St. Lawrence University. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. [Link]

-

Hodges, R., & Grimmett, M. R. (1967). The Mass Spectra of Imidazole and 1-Methylimidazole. Australian Journal of Chemistry. [Link][8]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link][6]

-

Romañuk, C. B., et al. (2011). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry. [Link]

-

Tautomerization of 2-phenylimidazolecarbaldehydes. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. National Institutes of Health. [Link][1]

-

Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. UAB. [Link][7]

Sources

- 1. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. uab.edu [uab.edu]

- 8. connectsci.au [connectsci.au]

- 9. Amino-catalyzed fragmentation characteristics of polyamides containing N-methylpyrrole and N-methylimidazole by electrospray negative ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde: Principles, Methodologies, and Predictive Approaches

An In-Depth Technical Guide

Abstract: The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that governs its behavior in both chemical and biological systems. It influences reaction kinetics, purification strategies, formulation development, and ultimately, bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde. We delve into the theoretical principles governing its solubility based on its unique molecular structure. Furthermore, this guide presents detailed, field-proven experimental protocols for both equilibrium and kinetic solubility determination, offering researchers a practical framework for empirical analysis. Finally, we explore the utility of modern in silico predictive models, such as COSMO-RS and the Abraham solvation parameter model, as powerful tools for early-stage solubility assessment. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of how to approach and determine the solubility of this important imidazole derivative.

Introduction to this compound

This compound is a substituted imidazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Understanding its physical properties is paramount for its effective application.

Chemical Structure and Properties

The molecule's structure is key to its solubility profile. It features a polar imidazole ring, a non-polar phenyl group, a methyl substituent, and a polar aldehyde functional group. This amphiphilic nature suggests a nuanced solubility behavior across different solvents.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O | PubChem[1] |

| Molecular Weight | 186.21 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | N/A |

| CAS Number | 94938-03-1 | ChemicalBook[2] |

| XLogP3-AA | 1.6 | PubChem[1] |

The Importance of Solubility in Research and Development

Solubility is not merely a physical data point; it is a critical parameter that dictates the viability of a compound throughout the development lifecycle:

-

Process Chemistry: Solvent selection for synthesis and purification (e.g., crystallization) is entirely dependent on solubility profiles at different temperatures.

-

In Vitro Assays: Poor aqueous solubility can lead to compound precipitation in biological assays, resulting in inaccurate potency and efficacy data.[3]

-

Formulation Science: Developing a viable dosage form, whether oral or parenteral, requires a deep understanding of the drug's solubility to ensure adequate bioavailability.[3][4]

Theoretical Principles of Solubility

A qualitative prediction of solubility can be made by analyzing the interplay of intermolecular forces between the solute (this compound) and the solvent.

The "Like Dissolves Like" Paradigm

This long-standing principle remains a cornerstone of solubility prediction.[5][6] It states that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Polar Solvents (e.g., water, methanol): These solvents will interact favorably with the polar regions of the molecule: the imidazole ring's nitrogen atoms and the carbonyl oxygen of the aldehyde group, primarily through dipole-dipole interactions and potentially weak hydrogen bonding.

-

Non-polar Solvents (e.g., hexane, toluene): These solvents will interact favorably with the non-polar phenyl ring and the methyl group via London dispersion forces.

The overall solubility in a given solvent will be a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[6]

Key Factors Influencing Solubility

-

Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps overcome the crystal lattice energy of the solid.[6]

-

pH (in aqueous media): The imidazole ring has basic nitrogen atoms. In acidic solutions, these nitrogens can become protonated, forming a cationic salt. This salt form is significantly more polar and, therefore, more water-soluble than the neutral molecule.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant. A range of solvents with varying polarities should be tested to establish a full profile.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the solid crystal together must be overcome by solvent interactions. A high melting point can sometimes suggest a strong, stable crystal lattice, which may correlate with lower solubility.

Experimental Determination of Solubility

Empirical measurement remains the gold standard for determining solubility. The choice of method often depends on the stage of research, balancing the need for accuracy with throughput and material consumption.

Overview of Methodologies: Thermodynamic vs. Kinetic

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true saturation point of a compound in a solvent at equilibrium.[7][8] The shake-flask method is the most reliable technique for this measurement.[8][9]

-

Kinetic Solubility (Apparent Solubility): This measures the concentration of a compound before it begins to precipitate out of a solution prepared by adding a concentrated DMSO stock to an aqueous buffer.[3][10] It is a high-throughput method often used in early discovery screening.[10][11]

Caption: Decision workflow for selecting a solubility measurement protocol.

Protocol 1: Equilibrium Solubility via the Saturation Shake-Flask Method

This method is considered the most accurate for determining thermodynamic solubility.[8]

Causality: The core principle is to allow the solid compound and the solvent to reach a state of thermodynamic equilibrium, ensuring the solvent is truly saturated with the solute. The extended incubation with agitation overcomes kinetic barriers to dissolution.[12]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., 2-5 mg in 1 mL of solvent in a glass vial). The key is to have undissolved solid visibly present throughout the experiment.[7][12]

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient period to ensure equilibrium is reached, typically 24 to 48 hours.[7][12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully remove a sample of the supernatant. It is critical to avoid aspirating any solid particles. This is best achieved by centrifugation followed by sampling the supernatant, or by filtering the sample through a syringe filter (e.g., 0.22 µm PVDF).

-

Dilution: Immediately dilute the supernatant with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the equilibrium solubility, typically reported in mg/mL or µM.

Caption: Experimental workflow for the Shake-Flask solubility method.

Protocol 2: High-Throughput Kinetic Solubility via Turbidimetry

This method measures the concentration at which the compound precipitates from an aqueous buffer when added from a DMSO stock.[10][11]

Causality: This technique identifies the "kinetic" solubility limit, which is often higher than the thermodynamic solubility due to the formation of a temporary supersaturated solution. The measurement of scattered light (turbidity) provides a rapid indication of when solid particles begin to form.[10]

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

-

Addition to Buffer: Transfer a small, fixed volume of each concentration from the DMSO plate to a corresponding well in a 96-well analysis plate containing the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The final DMSO concentration should be kept low (typically 1-2%) to minimize its co-solvent effects.[11]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period, typically 1 to 2 hours.[10][11]

-

Measurement: Measure the absorbance (or turbidity) of each well using a plate reader at a wavelength where the compound does not absorb, typically around 620 nm.[10][11]

-

Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity signal significantly increases above the baseline (the signal from wells with no precipitated compound).[11]

Computational and Predictive Approaches

In silico models can provide valuable, early-stage estimates of solubility, helping to prioritize compounds and guide experimental design.

Caption: Conceptual workflow for in silico solubility prediction.

The COSMO-RS Model

The "Conductor-like Screening Model for Real Solvents" is a powerful prediction method based on quantum chemistry.[13] It calculates the chemical potential of a molecule in a liquid by processing the screening charge density on its surface.[13] This approach avoids the need for empirical group parameters and can accurately predict properties like activity coefficients and solubility in various solvents.[13][14][15]

The Abraham Solvation Parameter Model

This model uses a linear free energy relationship to describe solubility and partitioning processes.[16] The solubility behavior is predicted based on a set of solute descriptors that quantify different types of intermolecular interactions:

-

E: Excess molar refraction

-

S: Dipolarity/polarizability

-

A: Overall hydrogen bond acidity

-

B: Overall hydrogen bond basicity

-

V: McGowan characteristic molecular volume

These parameters can be calculated from the chemical structure and used to predict solubility in a wide range of solvents for which model equations have been developed.[16][17][18]

Expected Solubility Profile and Solvent Selection

While precise quantitative data requires experimental measurement, a qualitative solubility profile can be predicted based on the principles discussed.

| Solvent | Polarity | H-Bonding | Expected Qualitative Solubility | Justification |

| Hexane | Non-polar | N/A | Low | The polar imidazole and aldehyde groups will have poor interactions with the non-polar solvent. |

| Toluene | Non-polar | N/A | Low to Moderate | The aromatic phenyl ring of toluene can interact favorably with the compound's phenyl ring (π-π stacking), potentially increasing solubility compared to hexane. |

| Dichloromethane | Polar Aprotic | Acceptor | Moderate to Good | Offers good dipole-dipole interactions without competing for hydrogen bonds, effectively solvating both polar and non-polar regions. |

| Acetone | Polar Aprotic | Acceptor | Moderate to Good | The carbonyl group can interact with the polar parts of the molecule. Its moderate polarity can also accommodate the phenyl ring. |

| Ethanol/Methanol | Polar Protic | Donor & Acceptor | Good | These solvents can engage in hydrogen bonding with the imidazole nitrogens and aldehyde oxygen, while their alkyl chains can interact with the non-polar regions. |

| Water | Very Polar | Donor & Acceptor | Low (at neutral pH) | The large, non-polar phenyl group is expected to dominate, leading to low aqueous solubility despite the polar functional groups. |

| Aqueous HCl (0.1 M) | Very Polar | Donor & Acceptor | Moderate to Good | Protonation of the imidazole ring will form a highly polar salt, significantly enhancing aqueous solubility. |

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for this compound should be consulted, general precautions for handling substituted imidazoles and aromatic aldehydes should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[19]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[19][20] Avoid contact with skin and eyes.[19]

-

Hazards: Similar compounds are classified as causing skin and eye irritation.[20] Some may be harmful if swallowed.[20]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[20]

References

-

SCM. COSMO-RS: predict solubilities & fluid thermodynamics. Available from: [Link]

-

ACS Publications. (2022-07-13). Using COSMO-RS to Predict Hansen Solubility Parameters. Available from: [Link]

- Klamt, A. (2011). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering.

-

National Institutes of Health (NIH). Evaluating pediatric and adult simulated fluids solubility: Abraham solvation parameters and multivariate analysis. Available from: [Link]

-

Wikipedia. COSMO-RS. Available from: [Link]

-

Biorelevant.com. Describes equilibrium solubility of a drug substance. Available from: [Link]

-

MDPI. (2023-02-20). Abraham Solvation Parameter Model: Revised Predictive Expressions for Solute Transfer into Polydimethylsiloxane Based on Much Larger and Chemically Diverse Datasets. Available from: [Link]

-

Domainex. Turbidimetric (Kinetic) Solubility Assay. Available from: [Link]

-

University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

- Elsevier. (2024-09-24). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection.

-

MDPI. (2022-07-24). Abraham Solvation Parameter Model: Examination of Possible Intramolecular Hydrogen-Bonding Using Calculated Solute Descriptors. Available from: [Link]

- Unknown Source.

-

ResearchGate. (2013-11-12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Available from: [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. Available from: [Link]

-

Evotec. Turbidimetric Solubility Assay. Available from: [Link]

- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. Available from: [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

ACD/Labs. Predict Abraham Coefficients for Solvents | Absolv. Available from: [Link]

- Unknown Source. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Evotec. Turbidimetric Solubility Fact Sheet. Available from: [Link]

-

Cyprotex ADME-Tox Solutions. (2021-02-09). Turbidimetric Solubility Fact Sheet. Available from: [Link]

-

McMaster University. (2023-08-31). Solubility of Organic Compounds. Available from: [Link]

-

UNT Digital Library. Thermodynamics of the Abraham General Solvation Model: Solubility and Partition Aspects. Available from: [Link]

-

ResearchGate. (2025-08-10). Solubility of Imidazoles in Alcohols | Request PDF. Available from: [Link]

-

PubChem. 1-methyl-1H-imidazole-5-carbaldehyde. Available from: [Link]

-

ResearchGate. (2025-08-10). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Available from: [Link]

-

MDPI. (2022-02-07). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Available from: [Link]

-

IJNRD. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Available from: [Link]

-

lookchem. 1-benzyl-2-methyl-1H-imidazole-5-carbaldehyde Safety Data Sheets(SDS). Available from: [Link]

-

PubChem. 1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde. Available from: [Link]

-

NIST WebBook. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. Available from: [Link]

-

PubChem. 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde. Available from: [Link]

-

Changzhou Anxuan Chemical Co., Ltd. 1-Methyl-1H-imidazole-5-carbaldehyde. Available from: [Link]

-

ACS Publications. The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry A. Available from: [Link]

Sources

- 1. 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde | C11H10N2O | CID 10750045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 94938-03-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. ijnrd.org [ijnrd.org]

- 5. chem.ws [chem.ws]

- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 7. biorelevant.com [biorelevant.com]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. evotec.com [evotec.com]

- 11. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. COSMO-RS - Wikipedia [en.wikipedia.org]

- 14. scm.com [scm.com]

- 15. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluating pediatric and adult simulated fluids solubility: Abraham solvation parameters and multivariate analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. acdlabs.com [acdlabs.com]

- 19. 1-benzyl-2-methyl-1H-imidazole-5-carbaldehyde Safety Data Sheets(SDS) lookchem [lookchem.com]

- 20. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to the Medicinal Chemistry Potential of 1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde: A Scaffold for Innovation

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2][3][4][5][6] This guide delves into the prospective applications of a specific, yet underexplored derivative: 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde. By dissecting the molecule into its core components—the 1-methyl-2-phenyl-1H-imidazole scaffold and the reactive 5-carbaldehyde moiety—we can project its potential therapeutic applications and outline a strategic path for its investigation. This document serves as a roadmap for researchers, scientists, and drug development professionals, providing a theoretical framework, proposed synthetic routes, and potential biological screening strategies to unlock the promise of this intriguing compound.

Introduction: The Strategic Value of the Imidazole Core

The imidazole ring is a privileged structure in drug discovery, prized for its unique electronic properties and its ability to engage in a variety of intermolecular interactions, including hydrogen bonding and metal coordination.[2][3][4] Its presence in the amino acid histidine highlights its fundamental role in biological systems, often as a key component in the active sites of enzymes.[3][4][6] The versatility of the imidazole scaffold is demonstrated by its incorporation into a wide array of approved drugs with diverse therapeutic actions, including antifungal agents (ketoconazole), antiulcer drugs (cimetidine), and antihypertensives (losartan).[1][4][7]

The 2-phenyl-1H-imidazole subunit, in particular, has been identified as an advantageous skeleton for the design of inhibitors for various enzymes.[8] This guide focuses on the untapped potential of this compound, a molecule that combines this promising scaffold with a chemically versatile aldehyde functional group.

Deconstructing the Molecule: A Rationale for Potential Bioactivity

The therapeutic potential of this compound can be inferred by examining its constituent parts:

-

The 1-Methyl-2-phenyl-1H-imidazole Core: The methylation at the N1 position can enhance metabolic stability and modulate the electronic properties of the imidazole ring. The 2-phenyl substituent provides a lipophilic domain that can engage in hydrophobic interactions within protein binding pockets. Derivatives of 2-phenyl-1H-benzo[d]imidazole have shown promise as α-glucosidase inhibitors for the treatment of diabetes and as 17β-HSD10 inhibitors for Alzheimer's disease.[8][9] This suggests that the 1-methyl-2-phenyl-1H-imidazole core could serve as a pharmacophore for a range of therapeutic targets.

-

The 5-Carbaldehyde Functional Group: The aldehyde group is a highly versatile functional group in medicinal chemistry.[10][11] Its reactivity allows it to serve as a key intermediate for the synthesis of a diverse library of derivatives.[10] Furthermore, the aldehyde itself can be pharmacologically active, capable of forming reversible or irreversible covalent bonds with nucleophilic residues (such as cysteine or lysine) in the active sites of enzymes. This has led to the successful development of aldehyde-containing drugs.[12] The aldehyde's ability to participate in hydrogen bonding and other polar interactions can also contribute to target binding.

Potential Therapeutic Applications

Based on the known activities of structurally related compounds, we can hypothesize several promising therapeutic avenues for this compound and its derivatives:

Anticancer Activity

Numerous imidazole-containing compounds have demonstrated significant anticancer properties.[1][3] The 2-phenyl-1H-imidazole scaffold can be explored for its potential to inhibit kinases, which are often dysregulated in cancer. The aldehyde moiety could be derivatized to introduce functionalities that target specific features of cancer cells, such as altered metabolic pathways or cell surface receptors.

Antimicrobial and Antifungal Activity

The imidazole ring is a well-established pharmacophore in antifungal agents.[4] The mechanism of action often involves the inhibition of cytochrome P450 enzymes, such as lanosterol 14α-demethylase, which are crucial for fungal cell membrane synthesis.[13] The this compound scaffold could be a starting point for the development of novel antifungal or antibacterial agents.[2] The aldehyde could be converted into Schiff bases or other derivatives to enhance antimicrobial potency.

Anti-inflammatory Activity

Imidazole derivatives have been investigated for their anti-inflammatory properties.[2][3] The aldehyde group could be a key feature for interacting with enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX).

Neurological Disorders

As previously mentioned, 2-phenyl-1H-benzo[d]imidazole derivatives have been explored as inhibitors of 17β-HSD10 for the potential treatment of Alzheimer's disease.[8] This provides a strong rationale for investigating this compound and its derivatives for activity against neurodegenerative targets.

Proposed Synthetic and Experimental Workflows

Synthesis of this compound

A plausible synthetic route can be adapted from known procedures for similar compounds.[14] A potential multi-step synthesis is outlined below:

Experimental Protocol:

-

Step 1: Synthesis of 2-phenyl-1H-imidazole. This can be achieved via the Radiszewski synthesis, reacting benzaldehyde, glyoxal, and ammonia.[7]

-

Step 2: Methylation of 2-phenyl-1H-imidazole. The N1 position of 2-phenyl-1H-imidazole can be selectively methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like sodium hydride in an aprotic solvent like DMF.

-

Step 3: Formylation of 1-methyl-2-phenyl-1H-imidazole. The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto an electron-rich heterocycle. This would involve treating 1-methyl-2-phenyl-1H-imidazole with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Caption: Proposed synthetic workflow for this compound.

Generation of a Focused Derivative Library

The aldehyde functional group is an excellent handle for creating a diverse library of compounds for structure-activity relationship (SAR) studies.

| Derivative Class | Reaction Type | Potential Functional Groups Introduced |

| Schiff Bases | Condensation with primary amines | Aromatic rings, aliphatic chains, heterocycles |

| Alcohols | Reduction (e.g., with NaBH₄) | Hydroxymethyl group for further functionalization |

| Carboxylic Acids | Oxidation (e.g., with KMnO₄) | Carboxylate group for improved solubility and new interactions |

| Oximes | Reaction with hydroxylamine | Potential for altered electronic and steric properties |

Biological Screening Cascade

A tiered screening approach is recommended to efficiently evaluate the biological potential of the synthesized compounds.

Caption: A tiered biological screening cascade for novel imidazole derivatives.

Conclusion and Future Directions

While this compound remains a largely unexplored molecule, a systematic analysis of its structural components points towards a high potential for applications in medicinal chemistry. Its synthesis is feasible through established organic chemistry reactions, and the versatile aldehyde functionality provides a gateway to a rich chemical space for the development of novel therapeutic agents. Future research should focus on the synthesis of this core scaffold, the generation of a focused library of derivatives, and a systematic biological evaluation against a panel of targets in oncology, infectious diseases, and neuroinflammation. The insights gained from such studies will be invaluable in determining the ultimate therapeutic utility of this promising imidazole derivative.

References

- The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. (n.d.).

- Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis. (2024-08-28).

- Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. (n.d.). PubMed Central.

- Curse or Cure? A Perspective on the Developability of Aldehydes as Active Pharmaceutical Ingredients. (2020-09-11). Journal of Medicinal Chemistry.

- Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline.

- Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. (n.d.). PMC - NIH.

- Imidazole Derivatives as Important Building Blocks in Medicinal Chemistry and Technologies. (2023-07-31). Life Chemicals.

- What are the pharmaceutical uses of aldehyde and ketones? (2020-06-09). Quora.

- Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation. (n.d.). PubMed.

- Synthesis and therapeutic potential of imidazole containing compounds. (2021-02-18). PMC - NIH.

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). PMC - PubMed Central.

- Pharmacological evaluation of newly synthesized imidazole derivatives containing 2-(2-hydroxyphenyl)-4, 5-diphenyl imidazole moiety. (2015-05-01). Semantic Scholar.

- Review of pharmacological effects of imidazole derivatives. (2022-04-28).

- Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022-10-14).

- Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. (2019-01-22). DergiPark.

- Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. (2023-01-31). TSI Journals.

- Synthesis of biologically active 1-[2-(2-methyl-5-nitroimidazol-1-yl) acetyl]-3-substituted phenyl-4-carbaldehyde-1H-pyrazoles. (2025-08-06). ResearchGate.

- Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. (n.d.). ResearchGate.

- Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. (n.d.).

- 1H-Imidazole-2-carboxaldehyde. (n.d.). Organic Syntheses Procedure.

- Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. (n.d.). IJFMR.

- 1-benzyl-2-methyl-1H-imidazole-carbaldehyde synthesis. (n.d.). ChemicalBook.

- 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. (n.d.). MDPI.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemijournal.com [chemijournal.com]

- 5. tsijournals.com [tsijournals.com]

- 6. ijfmr.com [ijfmr.com]

- 7. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 8. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis [wisdomlib.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. clinmedkaz.org [clinmedkaz.org]

- 14. 1-benzyl-2-methyl-1H-imidazole-carbaldehyde synthesis - chemicalbook [chemicalbook.com]

Literature Review on the Synthesis of Substituted Imidazole-5-carbaldehydes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted imidazole-5-carbaldehydes are pivotal building blocks in medicinal chemistry and materials science, serving as key precursors for a wide array of biologically active compounds and functional materials. The aldehyde functional group at the C5 position offers a versatile handle for further synthetic transformations, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive review of the primary synthetic methodologies for accessing these valuable intermediates. We delve into the mechanistic underpinnings, substrate scope, and practical considerations of core strategies, including direct formylation of pre-formed imidazole rings via the Vilsmeier-Haack and related reactions, as well as the oxidation of C5-methyl or C5-hydroxymethyl precursors. Furthermore, we explore classical ring-forming strategies that can be adapted for this purpose. This guide is designed to equip researchers with the knowledge to select and execute the most appropriate synthetic route for their specific target molecule.

Introduction: The Strategic Importance of Imidazole-5-carbaldehydes

The imidazole ring is a privileged scaffold in drug discovery, present in numerous natural products like histamine and the amino acid histidine, as well as in blockbuster drugs.[1][2][3] Its unique electronic properties, amphoteric nature, and ability to engage in hydrogen bonding make it a cornerstone of medicinal chemistry.[4][5] The introduction of a carbaldehyde group, specifically at the C5 position, dramatically enhances the synthetic utility of the imidazole core. This aldehyde group is a versatile electrophile, readily participating in reactions such as Wittig olefination, reductive amination, aldol condensations, and the formation of Schiff bases, thereby providing a gateway to diverse and complex molecular structures.[6][7] Consequently, robust and efficient methods for the synthesis of substituted imidazole-5-carbaldehydes are of paramount importance to the drug development pipeline.

This guide will focus on the most reliable and widely employed methods for their synthesis, emphasizing the chemical logic behind each approach to facilitate informed decision-making in a research setting.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of imidazole-5-carbaldehydes can be broadly categorized into two main approaches: the direct introduction of a formyl group onto a pre-existing imidazole ring, or the construction of the imidazole ring with the aldehyde (or a precursor) already incorporated into one of the starting materials.

Direct Formylation of Imidazole Scaffolds

The most common and direct route involves the electrophilic formylation of an activated imidazole ring. The success of this approach hinges on the electron-rich nature of the imidazole heterocycle.

The Vilsmeier-Haack reaction is the preeminent method for the formylation of electron-rich aromatic and heteroaromatic compounds, including imidazoles.[8][9][10] The reaction employs the "Vilsmeier reagent," an electrophilic chloromethyliminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[10][11]

Causality and Mechanism: The imidazole ring, particularly when substituted with electron-donating groups, is sufficiently nucleophilic to attack the electrophilic carbon of the Vilsmeier reagent. The reaction proceeds via an electrophilic aromatic substitution mechanism. The initial attack forms a cationic intermediate, which, after losing a proton to rearomatize, yields an iminium salt. This salt is then hydrolyzed during aqueous workup to liberate the desired aldehyde.[11][12]

Caption: Vilsmeier-Haack Reaction Workflow.

Trustworthiness & Control: The regioselectivity of the Vilsmeier-Haack formylation on the imidazole ring is influenced by both electronic and steric factors. Formylation typically occurs at the most electron-rich and sterically accessible carbon atom. For many N-substituted imidazoles, this is the C5 position. The reaction conditions are generally mild, making it compatible with a variety of functional groups.[8] One key advantage is that the Vilsmeier reagent is a weaker electrophile than those used in Friedel-Crafts acylations, which provides a higher degree of selectivity for highly activated rings and reduces side reactions.[10]

Detailed Experimental Protocol: Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes[13]

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride drying tube, cool DMF (e.g., 5 equivalents) to 0-5 °C in an ice-salt bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (e.g., 2 equivalents) dropwise to the cooled DMF while maintaining the temperature below 10 °C. Stir the resulting mixture for 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: Add the starting 2-amino-substituted acetamide (1 equivalent) portion-wise to the reaction mixture, ensuring the temperature does not exceed 20 °C.

-

Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

Workup and Hydrolysis: Cool the mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until pH 7-8 is reached. This step hydrolyzes the intermediate iminium salt.

-

Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the target imidazole-5-carbaldehyde.

An alternative and highly effective strategy involves the installation of a methyl or hydroxymethyl group at the C5 position, followed by its oxidation to the carbaldehyde. This two-step approach offers excellent regiocontrol.

Step 1: Introduction of the Precursor Group

-

Hydroxymethylation: 1,2-Disubstituted imidazoles can react with formaldehyde in an acetic acid/sodium acetate buffer to yield 5-hydroxymethyl derivatives. The reaction is an electrophilic substitution where protonated formaldehyde acts as the electrophile. Prolonged reaction times may lead to bis-hydroxymethylation at C4 and C5.

-

Metalation-Alkylation: Lithiation at C5 followed by quenching with a methylating agent (e.g., methyl iodide) can install the C5-methyl group.

Step 2: Oxidation to the Carbaldehyde The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid or degradation of the imidazole ring.

-